Eggmanone

Vue d'ensemble

Description

Eggmanone (EGM1) is a potent and selective phosphodiesterase 4 (PDE4) antagonist with an IC50 of 72 nM for PDE4D3 . It shows approximately 40- to 50-fold selectivity for PDE4D3 over other PDEs . Eggmanone exerts its Hh-inhibitory effects through selective antagonism of PDE4, leading to protein kinase A activation and subsequent Hh blockade .

Synthesis Analysis

Eggmanone has been utilized in the development of biodegradable nanoparticles for targeted delivery to CD4+ T cell subsets . Two FDA-approved polymers, poly (lactic-co-glycolic acid) and polyethylene glycol, were used to generate hydrolytically degradable nanoparticles .Chemical Reactions Analysis

Eggmanone has been shown to effectively down-regulate the expression of CSCs’ marker genes Nanog and ABC sub-family G member 2 (ABCG2) and attenuate sphere formation in DU145-TxR and PC3-TxR cells .Physical And Chemical Properties Analysis

Eggmanone is a crystalline solid . It is soluble in ethanol (≤0.5mg/ml), DMSO (10mg/ml), and dimethyl formamide (5mg/ml) .Applications De Recherche Scientifique

Summary of the Application

Eggmanone (Egm) is used for T cell modulation in diseases associated with rheumatic autoimmunity . The Hedgehog (Hh) signaling pathway, which is implicated in the activation of T cells and the formation of the immune synapse, is targeted by Egm .

Methods of Application

Biodegradable nanoparticles were developed for the targeted delivery of Egm to CD4+ T cell subsets . Two FDA-approved polymers, poly(lactic-co-glycolic acid) and polyethylene glycol, were used to generate hydrolytically degradable nanoparticles . These nanoparticles were decorated with anti-CD4 F(ab’) antibody fragments to enable targeted delivery of Egm .

Results or Outcomes

The novel delivery system achieved a highly specific association with the majority of CD4+ T cells present among a complex cell population . Antigen-specific inhibition of CD4+ T cell responses was demonstrated, mediated by nanoparticle-formulated Egm .

2. Overcoming Prostate Cancer Cell Chemoresistance

Summary of the Application

Eggmanone is used to overcome chemoresistance in prostate cancer cells . It targets Phosphodiesterase-4 (PDE4), a main intracellular enzyme for cAMP hydrolysis, which is involved in the proliferation and progression of early chemo-sensitive prostate cancer cells .

Methods of Application

Eggmanone, a potent and selective PDE4D inhibitor, is used to inhibit PDE4D, which is highly elevated in chemo-resistant prostate cancer cells .

Results or Outcomes

Eggmanone effectively decreases the invasion and proliferation and induces cell death of the chemo-resistant prostate cancer cells . It also increases docetaxel cytotoxicity to these cells in a dose-dependent manner . Furthermore, Eggmanone effectively down-regulates the expression of cancer stem cells’ marker genes Nanog and ABC sub-family G member 2 (ABCG2) and attenuates sphere formation in these cells .

Safety And Hazards

Orientations Futures

Propriétés

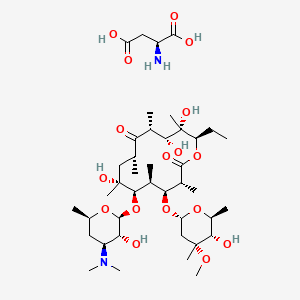

IUPAC Name |

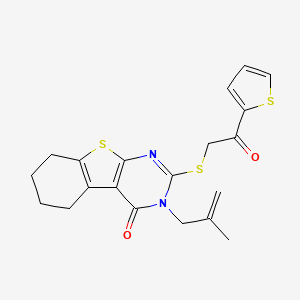

3-(2-methylprop-2-enyl)-2-(2-oxo-2-thiophen-2-ylethyl)sulfanyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O2S3/c1-12(2)10-22-19(24)17-13-6-3-4-7-15(13)27-18(17)21-20(22)26-11-14(23)16-8-5-9-25-16/h5,8-9H,1,3-4,6-7,10-11H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAKJIQPEGSCYIP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)CN1C(=O)C2=C(N=C1SCC(=O)C3=CC=CS3)SC4=C2CCCC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O2S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Eggmanone | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

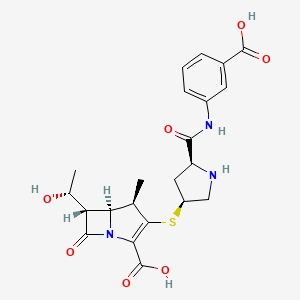

![5-(2-amino-4-chloro-7-((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)-7H-pyrrolo[2,3-d]pyrimidin-5-yl)-2-methylpent-4-yn-2-ol](/img/structure/B1671070.png)

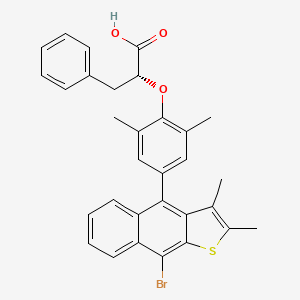

![3-[2-(5,5,8,8-Tetramethyl-6,7-dihydronaphthalen-2-yl)ethynyl]benzoic acid](/img/structure/B1671071.png)

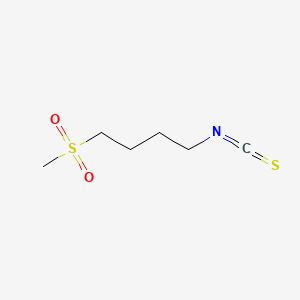

![4,5-Dichloro-2-[(2-chlorophenyl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B1671076.png)